![molecular formula C13H13NO B6365941 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% CAS No. 1261906-93-7](/img/structure/B6365941.png)
4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% (4-DMP-2-HP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. Its properties and characteristics make it a valuable tool for a variety of purposes, including drug synthesis, biochemical analysis, and physiological studies.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals, such as the anticonvulsant drug phenobarbital and the antidiabetic drug glipizide. It is also used in the synthesis of other organic compounds, such as quinolines, pyridines, and pyrrolidines. In addition, 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% is used in the synthesis of fluorescent dyes and in the preparation of fluorescent proteins.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, resulting in increased levels of the drugs in the body.
Biochemical and Physiological Effects
4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, resulting in increased levels of the drugs in the body. In addition, it has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects. It has also been shown to have protective effects against oxidative stress and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively stable and has a low toxicity. However, it is important to note that 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% is not suitable for use in drug synthesis due to its low solubility in water and its low reactivity.
Future Directions
The potential applications of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% are still largely unexplored. Future research could focus on the development of new synthesis methods for 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95%, as well as the exploration of its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research could be conducted to explore its potential use in drug delivery systems and in the synthesis of novel fluorescent proteins.
Synthesis Methods
The synthesis of 4-(2,5-Dimethylphenyl)-2-hydroxypyridine, 95% involves the reaction of 2,5-dimethylphenol and 2-hydroxypyridine in an aqueous solution. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is usually carried out at room temperature. The resulting product is a white solid that can be purified by recrystallization from methanol.
properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-10(2)12(7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENNRXQHOQRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682577 |
Source
|
Record name | 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-93-7 |
Source
|
Record name | 4-(2,5-Dimethylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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